molecular formula C36H61NO16 B040449 Fumonisin A1 CAS No. 117415-48-2

Fumonisin A1

Cat. No.: B040449
CAS No.: 117415-48-2
M. Wt: 763.9 g/mol
InChI Key: ADACAMXIRQREOB-XUJMDKETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fumonisin a1 belongs to the class of organic compounds known as fumonisins. These are diesters of propane-1, 2, 3-tricarboxylic acid (TCA) and similar long-chain aminopolyol backbones (for FB1: 2S-amino-12S, 16R-dimethyl-3S, 5R, 10R, 14S, 15R-pentahydroxyeicosane). Structurally, fumonisins resemble the sphingoid bases sphinganine (SA) and sphingosine (SO) to which TCA groups have been added at the C-14 and C-15 positions. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).

Properties

CAS No.

117415-48-2

Molecular Formula

C36H61NO16

Molecular Weight

763.9 g/mol

IUPAC Name

(2R)-2-[2-[(5R,6R,7S,9S,11R,16S,18R,19R)-19-acetamido-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

InChI

InChI=1S/C36H61NO16/c1-6-7-10-21(3)34(53-33(47)18-25(36(50)51)16-31(44)45)29(52-32(46)17-24(35(48)49)15-30(42)43)14-20(2)13-26(39)11-8-9-12-27(40)19-28(41)22(4)37-23(5)38/h20-22,24-29,34,39-41H,6-19H2,1-5H3,(H,37,38)(H,42,43)(H,44,45)(H,48,49)(H,50,51)/t20-,21+,22+,24+,25+,26+,27-,28+,29-,34+/m0/s1

InChI Key

ADACAMXIRQREOB-XUJMDKETSA-N

SMILES

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Isomeric SMILES

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCC[C@@H](C[C@H]([C@@H](C)NC(=O)C)O)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

117415-48-2

Synonyms

fumonisin A1

Origin of Product

United States

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